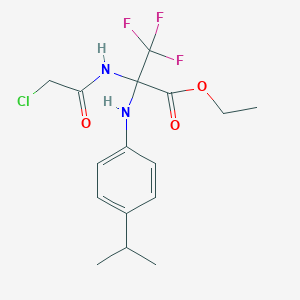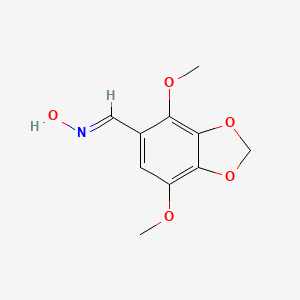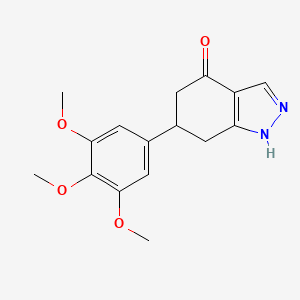![molecular formula C18H19N3O3 B11474354 3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B11474354.png)
3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid is a complex organic compound that features an imidazole ring, a furan ring, and a benzoic acid moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid typically involves multi-step organic synthesisCommon reagents used in these reactions include glyoxal, ammonia, and various substituted phenyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted imidazole and furan derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions, affecting enzyme activity, while the furan and benzoic acid moieties can interact with other biological molecules, influencing various pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety
Uniqueness
What sets 3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-furyl]benzoic acid apart is its unique combination of imidazole, furan, and benzoic acid structures, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[5-[(3-imidazol-1-ylpropylamino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H19N3O3/c22-18(23)15-4-1-3-14(11-15)17-6-5-16(24-17)12-19-7-2-9-21-10-8-20-13-21/h1,3-6,8,10-11,13,19H,2,7,9,12H2,(H,22,23) |
InChI Key |
UGIRIXSTQNQUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-3-nitrobenzohydrazide](/img/structure/B11474278.png)
![2-Amino-3-[(3,4-dimethoxyphenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile](/img/structure/B11474287.png)
![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11474288.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B11474297.png)
![4-[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11474298.png)
![N-(1,3-benzodioxol-5-yl)-6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B11474302.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474314.png)


![({2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B11474332.png)

![6-(4-chlorobenzyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11474350.png)
![2-(morpholin-4-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11474361.png)
